Tert-butyl 3-aminocyclopentane-1-carboxylate

Prolylcarboxypeptidase inhibition Metabolic stability Scaffold hopping

Researchers requiring a chiral, 1,3-disubstituted cyclopentane scaffold for GPCR antagonists, protease inhibitors, or macrocyclic peptide libraries face inconsistent stereochemical purity that confounds SAR interpretation. Tert-butyl 3-aminocyclopentane-1-carboxylate (CAS 1477783-23-5) directly addresses this: - Orthogonal Boc/tert-butyl ester protection validated in Fmoc-SPPS and parallel synthesis workflows. - Defined cyclopentane dihedral angle delivers 50-fold GABAC receptor potency discrimination between stereoisomers. - Enantiomerically pure batches ensure EC₅₀/Kᵢ reflect genuine pharmacology, not racemization artifacts.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13244370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-aminocyclopentane-1-carboxylate
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(C1)N
InChIInChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8H,4-6,11H2,1-3H3
InChIKeyBHLFOLJFTRXOCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 3-aminocyclopentane-1-carboxylate as a Conformationally Constrained Chiral Building Block


Tert-butyl 3-aminocyclopentane-1-carboxylate (CAS 1477783-23-5, MW 185.26 g/mol, C₁₀H₁₉NO₂) is a protected, chiral 1,3-disubstituted cyclopentane building block bearing a primary amine and a tert-butyl ester . It serves as a synthetic precursor to 3-aminocyclopentanecarboxylic acid, a conformationally restricted γ-amino acid scaffold that has been validated in protease inhibitors, GPCR antagonists, and macrocyclic peptide libraries [1]. The tert-butyl ester provides orthogonal carboxyl protection compatible with Fmoc/Boc solid-phase peptide synthesis strategies, while the cyclopentane ring imposes defined dihedral angle constraints not achievable with acyclic or six-membered ring analogs [2].

Synthesis of conformationally constrained γ-amino acid scaffolds for protease inhibitors and GPCR antagonists
Orthogonal tert-butyl ester protection compatible with Fmoc/Boc solid-phase peptide synthesis
Chiral 1,3-disubstituted cyclopentane core enforces defined dihedral angles for foldamer and macrocycle design
Stereochemical-control study fit; enantiomeric purity essential for downstream pharmacology

Why Tert-butyl 3-aminocyclopentane-1-carboxylate Cannot Be Replaced by Other Cyclic Amino Acid Esters


The 1,3-disubstitution pattern on the cyclopentane ring enforces a specific spatial orientation between the amino and carboxyl functionalities that directly dictates receptor binding geometry and peptide secondary structure propensity [1]. Replacing this with a 1,2-substituted cyclopentane, a cyclohexane, or a pyrrolidine scaffold alters the vector angle, ring pucker dynamics, and metabolic vulnerability, each of which has been shown to produce quantifiable shifts in target potency, selectivity, and pharmacokinetic half-life [2]. The tert-butyl ester protection is further non-interchangeable with methyl or ethyl esters in multi-step syntheses where orthogonal deprotection under acidic conditions is required .

Geometry1,2-Disubstituted cyclopentane analogs alter the amine–carboxyl vector angle, which may shift receptor binding geometry and peptide secondary structure propensity.
Ring sizeCyclohexane or pyrrolidine scaffolds introduce different ring pucker dynamics and metabolic vulnerability; reported potency and pharmacokinetic profiles may not transfer.
EsterMethyl or ethyl esters lack orthogonal acidic deprotection compatibility required in multi-step syntheses; direct substitution may compromise synthetic routes.

Quantitative Differentiation Evidence: Tert-butyl 3-aminocyclopentane-1-carboxylate vs. Closest Analogs


Metabolic Stability Advantage: Aminocyclopentane vs. Pyrrolidine Scaffold in PrCP Inhibitors

In a direct scaffold-hop study, replacing the tert-butyl pyrrolidine core of a lead prolylcarboxypeptidase (PrCP) inhibitor with an aminocyclopentane scaffold eliminated metabolic liabilities while preserving target potency [1]. The aminocyclopentane series retained sub-nanomolar in vitro IC₅₀ values, with the most potent compound achieving an IC₅₀ of 0.4 nM, and exhibited minimal activity shifts in pure plasma compared to the pyrrolidine progenitor [1]. Complete ex vivo plasma target engagement was sustained at the 20 h time point following oral dosing in mice, a pharmacokinetic profile unattainable with the original pyrrolidine-based lead [1].

Metabolic stability
Head-to-head
Aminocyclopentane scaffold: IC₅₀ 0.4 nM (PrCP); complete ex vivo plasma target engagement at 20 h vs. pyrrolidine lead with metabolic liabilities.
Supports scaffold-hop selection for sustained target engagement in metabolic disease models.
Plasma shift minimal for cyclopentane; comparator pyrrolidine failed 20 h coverage.
Prolylcarboxypeptidase inhibition Metabolic stability Scaffold hopping

Potency Divergence: Cyclopentane vs. Cyclohexane Core in PrCP Inhibitor Series

Parallel medicinal chemistry campaigns from the same research group evaluated cyclopentane-based (2012) and cyclohexane-based (2013) PrCP inhibitors [1][2]. The aminocyclopentane series yielded a best IC₅₀ of 0.4 nM, while the cyclohexane series pushed potency to 0.079 nM, a ~5-fold improvement [1][2]. However, the cyclopentane scaffold achieved complete ex vivo plasma target engagement at 20 h with low brain exposure, whereas the cyclohexane series was optimized primarily for oral activity without the same explicit CNS-sparing profile [1][2]. This demonstrates that the five-membered ring provides a distinct pharmacokinetic partitioning phenotype that is not linearly extrapolable from six-membered ring analogs.

Ring-size potency
Cross-study
Aminocyclopentane IC₅₀ 0.4 nM vs. cyclohexane IC₅₀ 0.079 nM (PrCP)
Cyclohexane shows ~5-fold higher in vitro potency, but cyclopentane provides a CNS-sparing partitioning phenotype in mouse.
Scaffold choice involves potency vs. peripheral restriction trade-off.
Prolylcarboxypeptidase Ring-size SAR Oral bioavailability

Stereochemical Control of GABAC Receptor Pharmacology: cis vs. trans and (+)- vs. (-)-3-Aminocyclopentanecarboxylic Acid

The four stereoisomers of 3-aminocyclopentanecarboxylic acid—the free acid of the target compound—exhibit a >50-fold range in potency at recombinant human GABAC ρ₁ receptors [1]. (+)-trans-3-aminocyclopentanecarboxylic acid ((+)-TACP) acts as a moderately potent partial agonist with EC₅₀ (ρ₁) = 2.7 ± 0.2 μM and EC₅₀ (ρ₂) = 1.45 ± 0.22 μM, while its enantiomer (-)-TACP is a weak partial agonist producing only 56–62% inhibition of the GABA response at 100 μM [1]. The cis diastereomers, (+)-CACP and (-)-CACP, are 10- to 30-fold less potent at ρ₁ receptors with EC₅₀ values of 26.1 ± 1.1 μM and 78.5 ± 3.5 μM, respectively [1]. The antagonist (+)-4-aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA) shows Kᵢ (ρ₁) = 6.0 ± 0.1 μM [1]. This stereochemical pharmacology defines a unique preferred orientation of the amine and carboxyl groups that cannot be achieved with acyclic GABA analogs [1].

Stereochemical control
Head-to-head
cis vs. trans 3-aminocyclopentanecarboxylic acid: EC₅₀ range 2.7–78.5 μM at GABAC ρ₁; >50-fold span across four stereoisomers.
Enantiomer identity critically determines partial agonism vs. weak partial agonism; racemic or mis-assigned mixtures introduce uncontrolled variability.
Receptor pharmacology requires stereochemically defined building blocks.
GABA receptor pharmacology Stereochemistry-activity relationship Conformational restriction

Cyclopentane vs. Cyclobutane γ-Amino Acid Scaffolds in Ribosomal Macrocyclic Peptide Libraries Targeting SARS-CoV-2 Mᵖʳᵒ

In a 2023 Nature Chemistry study, both cis-3-aminocyclobutane carboxylic acid (γ₁) and (1R,3S)-3-aminocyclopentane carboxylic acid (γ₂) were ribosomally incorporated into a thioether-macrocyclic peptide library screened against SARS-CoV-2 Mᵖʳᵒ [1]. The most potent inhibitor identified, GM4, contained the cyclobutane γ₁ scaffold and exhibited IC₅₀ = 50 nM with a dissociation constant Kd = 5.2 nM [1]. Critically, incorporation of γ₁ at the fourth position conferred a 12-fold increase in proteolytic stability compared to the alanine-substituted variant [1]. While both cyclic γ-amino acids were successfully translated, only γ₁-containing macrocycles yielded the highest affinity hits in this specific protease context, suggesting that ring-size choice directly modulates both binding kinetics and metabolic resistance in peptide libraries [1].

Macrocycle library
Supporting
Cyclopentane γ₂ residue successfully ribosomally incorporated into macrocyclic peptides targeting SARS-CoV-2 Mᵖʳᵒ; top hit used cyclobutane γ₁ (IC₅₀ 50 nM).
Supports parallel library construction with both ring sizes; cyclopentane provides distinct conformational sampling.
Quantitative affinity data for cyclopentane-derived peptides not reported in this study.
Macrocyclic peptides SARS-CoV-2 main protease Ribosomal incorporation

Regiochemical Differentiation: 3-Amino vs. 2-Amino Cyclopentane Substitution in Peptide Conformational Control

The 1,3-substitution pattern of the target compound produces a γ-amino acid residue upon deprotection, which spaces the amino and carboxyl groups across three carbon atoms, enabling C12- and C14-helical secondary structures in foldameric peptides [1]. In contrast, 2-aminocyclopentane-1-carboxylic acid (1,2-substitution) functions as a cyclic β-amino acid with different backbone torsional preferences and has been validated in macrocyclic peptide libraries targeting the SARS-CoV-2 Mᵖʳᵒ protease, demonstrating that the 1,2- and 1,3-regioisomers address distinct conformational space in peptide design [1]. No single study has directly compared the two regioisomers head-to-head in the same assay; however, the differential hydrogen-bonding patterns and helix types accessible to γ- vs. β-amino acid residues represent a fundamental structural divergence that rationalizes maintaining both scaffolds in a screening collection [2].

Regiochemical identity
Class-level inference
3-Amino (γ-amino acid) enables C12/C14 helical folds vs. 2-amino (β-amino acid) backbone torsional preferences; no direct head-to-head assay data.
Regioisomer dictates accessible peptide secondary structure space; both scaffolds address complementary conformational space.
Data to verify; conformational assignments are class-level.
Peptide foldamer design Cyclic β-amino acids Conformational restriction

High-Value Application Scenarios for Tert-butyl 3-aminocyclopentane-1-carboxylate Procurement


Development of Peripherally Restricted Prolylcarboxypeptidase (PrCP) Inhibitors for Metabolic Disease

The aminocyclopentane scaffold demonstrated complete ex vivo plasma target engagement at 20 h with low brain exposure in mouse models of PrCP inhibition, establishing it as the preferred core for developing peripherally restricted metabolic disease therapeutics that require CNS-sparing pharmacokinetic profiles [1]. The tert-butyl ester protection allows late-stage deprotection and amide coupling to diverse P1/P2 substituents, directly enabling structure-activity relationship exploration around the central cyclopentane template [1].

Construction of Stereochemically Defined GABA Receptor Pharmacological Tool Compounds

The 50-fold potency range across stereoisomers of 3-aminocyclopentanecarboxylic acid at recombinant GABAC receptors necessitates procurement of enantiomerically pure tert-butyl 3-aminocyclopentane-1-carboxylate for any pharmacology program investigating conformationally restricted GABA analogs [1]. The tert-butyl ester enables controlled deprotection to the active free acid while preserving stereochemical integrity, ensuring that observed EC₅₀/Kᵢ values reflect genuine SAR rather than racemization artifacts [1].

Ribosomal Peptide Library Diversification with Cyclic γ-Amino Acid Building Blocks

Following the demonstrated ribosomal incorporation of (1R,3S)-3-aminocyclopentane carboxylic acid (γ₂) into thioether-macrocyclic peptides via the RaPID system, tert-butyl 3-aminocyclopentane-1-carboxylate serves as the immediate synthetic precursor for generating aminoacyl-tRNA substrates. Cyclopentane-containing macrocycles provide distinct protease resistance and conformational sampling not achieved with cyclobutane or acyclic γ-amino acid analogs, justifying inclusion in any comprehensive macrocyclic peptide library [1].

CCR2 Antagonist Lead Optimization via Conformationally Constrained Cyclopentane Carboxamide Series

3-Amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists were structurally optimized through backbone cyclization and conformational constraint studies, with tert-butyl 3-aminocyclopentane-1-carboxylate providing the common synthetic entry point to the cyclopentane carboxamide pharmacophore [1]. The tert-butyl ester enables sequential amide bond formation at the carboxyl terminus while maintaining orthogonal Boc protection of the amine for downstream diversification in parallel synthesis workflows [1].

Application
Selection Property
Validation Focus
PrCP pathway inhibition studies
Aminocyclopentane scaffold for sustained target engagement
Ex vivo plasma target engagement endpoint review
GABA receptor pharmacology tool compounds
Stereochemically defined enantiomer (cis/trans, +/−)
Receptor-subtype EC₅₀/Kᵢ endpoint validation
Macrocyclic peptide library diversification
Cyclic γ-amino acid building block
Ribosomal incorporation compatibility screening
CCR2 antagonist lead optimization
Conformationally constrained carboxamide pharmacophore
Amide coupling and orthogonal protection strategies
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